(2-Oxopyrrolidin-1-yl)methyl acetate
Description
(2-Oxopyrrolidin-1-yl)methyl acetate (CAS: 59776-88-4), also referred to as methyl (2-oxopyrrolidin-1-yl)acetate, is a pyrrolidone derivative with the molecular formula C₇H₁₁NO₃ and a molecular weight of 157.17 g/mol . It is primarily recognized as Piracetam Impurity B in pharmaceutical contexts, arising during the synthesis of the nootropic drug Piracetam (CAS: 7491-74-9) . Structurally, it consists of a 2-pyrrolidone ring linked to a methyl ester group, conferring distinct physicochemical properties critical for its identification and regulation in drug manufacturing .
Properties
IUPAC Name |
(2-oxopyrrolidin-1-yl)methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-6(9)11-5-8-4-2-3-7(8)10/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBNSJAWJRSCSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCN1CCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30491265 | |
| Record name | (2-Oxopyrrolidin-1-yl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30491265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109071-38-7 | |
| Record name | (2-Oxopyrrolidin-1-yl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30491265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Oxopyrrolidin-1-yl)methyl acetate is typically synthesized through an esterification reaction. The common method involves reacting 2-oxopyrrolidine-1-acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under heating conditions to facilitate the formation of the ester .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Oxopyrrolidin-1-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
(2-Oxopyrrolidin-1-yl)methyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: It serves as a precursor in the synthesis of drugs, particularly those targeting neurological conditions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Oxopyrrolidin-1-yl)methyl acetate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with various pathways, influencing cellular functions and biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with (2-oxopyrrolidin-1-yl)methyl acetate, differing primarily in substituent groups or oxidation states. Key comparisons are summarized in Table 1 and elaborated below.
Table 1: Comparative Properties of this compound and Analogues
Structural and Functional Differences
- Ester Group Variations: The methyl and ethyl esters differ in alkyl chain length, impacting solubility and volatility. The ethyl analogue (C₈H₁₃NO₃) exhibits a higher molecular weight and boiling point compared to the methyl derivative . The acetic acid analogue lacks the ester group, instead featuring a carboxylic acid moiety, which increases polarity and influences hydrogen-bonding capacity .
- Core Pyrrolidone Ring: 2-Pyrrolidone (Impurity A) is the simplest structure in this group, lacking the acetate side chain entirely. Its smaller size (C₄H₇NO) results in lower molecular weight and distinct pharmacokinetic behavior .
Physicochemical Properties
Physical State :
- Thermal Stability: Limited data exist for the acetate derivatives, but ester groups generally confer lower thermal stability compared to carboxylic acids. The acetic acid analogue may decompose at high temperatures, releasing CO₂ .
Pharmaceutical Relevance
Synthetic Byproducts :
- For example, ethyl (2-oxopyrrolidin-1-yl)acetate (Impurity C) is regulated under ICH guidelines for genotoxic impurities . 2-Pyrrolidone (Impurity A) is classified as a Class 3 solvent with a permitted daily exposure (PDE) of 50 mg/day, reflecting its lower toxicity risk compared to esters .
Analytical Differentiation
Chromatography :
Spectroscopy :
Q & A
Q. What computational challenges arise in modeling its conformational dynamics?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
